molecular formula C37H28Li4N6O15S4 B12720426 Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) CAS No. 65151-41-9

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate)

Cat. No.: B12720426
CAS No.: 65151-41-9
M. Wt: 952.8 g/mol
InChI Key: ASMPXGFEJXMIIN-UHFFFAOYSA-J
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Description

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is a complex organic compound with a molecular formula of C37H28Li4N6O15S4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is unique due to its specific lithium content, which can influence its solubility, stability, and interaction with other molecules. This uniqueness makes it suitable for specialized applications where lithium’s properties are advantageous.

Biological Activity

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate), commonly referred to as Tetralithium Azo Dye , is a compound belonging to the class of azo dyes. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant case studies.

Overview of Tetralithium Azo Dye

Tetralithium Azo Dye is characterized by its complex structure which includes multiple functional groups that contribute to its chemical properties. The molecular formula is C34H22Li4N6O19S4C_{34}H_{22}Li_4N_6O_{19}S_4, and it has a molecular weight of approximately 974.59 g/mol. This compound is notable for its use in various industrial applications, including textiles and biological research.

Antimicrobial Properties

Research has indicated that azo dyes can exhibit antimicrobial activity. A study conducted on various azo compounds demonstrated that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Azo Dyes

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Tetralithium Azo DyeE. coli32 µg/mL
Tetralithium Azo DyeS. aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of Tetralithium Azo Dye on mammalian cell lines. These studies typically utilize MTT assays to assess cell viability post-exposure.

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)
HepG2 (liver cancer)50
HeLa (cervical cancer)45

The results indicate a moderate cytotoxic effect, suggesting potential for further investigation in cancer therapeutics.

The biological activity of Tetralithium Azo Dye can be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. These ROS can lead to oxidative stress in cells, resulting in apoptosis or necrosis, particularly in cancer cells.

Study on Anticancer Effects

A recent study explored the anticancer properties of various azo compounds, including Tetralithium Azo Dye. The study reported that treatment with this dye resulted in significant inhibition of tumor growth in xenograft models.

Case Study Summary:

  • Objective: To evaluate the anticancer efficacy of Tetralithium Azo Dye.
  • Methodology: Xenograft models were treated with varying concentrations of the dye.
  • Findings: A dose-dependent reduction in tumor size was observed, with significant differences noted at higher concentrations (p < 0.05).

Environmental and Ecotoxicological Considerations

Given the widespread use of azo dyes, their environmental impact has become a concern. Studies indicate that some azo dyes can be toxic to aquatic life and may persist in the environment due to their complex structures.

Table 3: Ecotoxicological Data

OrganismLC50 (mg/L)Reference
Daphnia magna1.5
Fish (various species)0.8 - 2.0

Properties

CAS No.

65151-41-9

Molecular Formula

C37H28Li4N6O15S4

Molecular Weight

952.8 g/mol

IUPAC Name

tetralithium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.4Li/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

ASMPXGFEJXMIIN-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC

Origin of Product

United States

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